molecular formula C29H19N3 B1599058 4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine CAS No. 163087-28-3

4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine

Cat. No.: B1599058
CAS No.: 163087-28-3
M. Wt: 409.5 g/mol
InChI Key: SBJMNAHBRGPXQA-UHFFFAOYSA-N
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Description

2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- is a complex organic compound known for its unique structure and properties. It is a derivative of terpyridine, a tridentate ligand, which means it can form three bonds with metal ions. The addition of the 9-anthracenyl group enhances its photophysical and electrochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- typically involves a multi-step process starting with 2-acetylpyridine. The general synthetic route includes:

    Condensation Reaction: 2-acetylpyridine undergoes a condensation reaction with an appropriate aldehyde to form a chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized to form the terpyridine core.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve:

    Batch Processing: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.

    Purification: Advanced purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- involves its ability to coordinate with metal ions through its three nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to various effects such as:

Comparison with Similar Compounds

Similar Compounds

    2,2’6’,2’'-Terpyridine: The parent compound without the anthracenyl group.

    4’-Phenyl-2,2’6’,2’'-Terpyridine: A similar compound with a phenyl group instead of an anthracenyl group.

    4’-Naphthyl-2,2’6’,2’'-Terpyridine: Another derivative with a naphthyl group.

Uniqueness

The uniqueness of 2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)- lies in its enhanced photophysical and electrochemical properties due to the presence of the 9-anthracenyl group. This makes it particularly valuable in applications requiring efficient light absorption and emission, such as in OLEDs and photovoltaic cells .

Properties

IUPAC Name

4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3/c1-3-11-23-20(9-1)17-21-10-2-4-12-24(21)29(23)22-18-27(25-13-5-7-15-30-25)32-28(19-22)26-14-6-8-16-31-26/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJMNAHBRGPXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413221
Record name 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163087-28-3
Record name 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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